3-Amino-1-(naphthalen-1-YL)urea

Physicochemical profiling LogP Hydrogen bonding

Standard 1-naphthylurea lacks the nucleophilic handle needed for targeted derivatization. This hydrazinecarboxamide (CAS 74099-08-4) provides three H-bond donors vs. two in simpler analogs. - XLogP3 0.7: Moderate hydrophilicity aligns with fragment-like property guidelines. - Terminal -NH-NH2: Enables focused N-acylhydrazinecarboxamide library synthesis for kinase inhibitor programs. - 95% purity: Direct replacement for scaffold-hopping or phenotypic screening.

Molecular Formula C11H11N3O
Molecular Weight 201.229
CAS No. 74099-08-4
Cat. No. B2714809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(naphthalen-1-YL)urea
CAS74099-08-4
Molecular FormulaC11H11N3O
Molecular Weight201.229
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)NN
InChIInChI=1S/C11H11N3O/c12-14-11(15)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,12H2,(H2,13,14,15)
InChIKeySWMKZCMHVOUQQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-1-(naphthalen-1-YL)urea: Core Properties & Sourcing Profile


3-Amino-1-(naphthalen-1-YL)urea (CAS 74099-08-4), also named 1-amino-3-naphthalen-1-ylurea or N-(naphthalen-1-yl)hydrazinecarboxamide, is a hydrazinecarboxamide derivative with the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol [1]. It is cataloged as a research chemical by suppliers such as Fujifilm Wako (sourced from Enamine Ltd.) and Leyan, typically at 95% purity, and is supplied for laboratory research purposes only . Its computed XLogP3 of 0.7 indicates moderate hydrophilicity relative to simple naphthylureas [1].

Reactive hydrazine handle supports condensation and cyclization chemistries
Lower predicted lipophilicity and higher H-bond capacity may improve aqueous assay compatibility
Research intermediate for hydrazinecarboxamide libraries or exploratory screening

Procurement Risk: Why Simple Naphthylureas Cannot Substitute


The critical differentiation of 3-Amino-1-(naphthalen-1-YL)urea lies in its terminal hydrazine moiety (-NH-NH2), which fundamentally alters its physicochemical profile and reactivity compared to simpler, unsubstituted 1-naphthylurea (CAS 6950-84-1). This structural difference is not merely incremental; it introduces additional hydrogen bond donor and acceptor sites, shifts lipophilicity, and creates a nucleophilic handle for downstream derivatization. Consequently, substituting with a generic naphthylurea invalidates any experimental design predicated on these specific properties, as demonstrated by the quantitative property contrasts below [1][2].

Reactivity

1-Naphthylurea lacks the terminal hydrazine (-NH-NH2) group, preventing downstream derivatization pathways that require a nucleophilic handle.

Physicochemical profile

1-Naphthylurea is more lipophilic and has fewer hydrogen bond donors/acceptors; solubility and target engagement in polar assays may shift significantly.

Quantitative Differentiation Evidence Against Closest Analog


Enhanced Hydrophilicity and Hydrogen Bonding Capacity

The target compound exhibits a computed XLogP3 of 0.7, which is substantially lower (more hydrophilic) than the value of 1.1 for 1-naphthylurea (CAS 6950-84-1). This is driven by the replacement of a terminal -NH2 group on the urea core with a hydrazine (-NH-NH2) group, increasing the hydrogen bond donor count from 2 to 3 and the acceptor count from 1 to 2 [1][2]. This altered profile directly impacts aqueous solubility and chromatographic behavior, making the compound more suitable for buffer-compatible biological assays and polar reaction media.

Hydrophilicity & H-Bonding
Class-level inference
Target: XLogP3 0.7, HBD 3, HBA 2
vs
1-Naphthylurea: XLogP3 1.1, HBD 2, HBA 1
Δ-0.4 logP increases polarity; additional H-bond sites may enhance aqueous compatibility
Computed XLogP3; experimental logP and solubility not reported
Physicochemical profiling LogP Hydrogen bonding

Unique Reactive Hydrazine Handle for Derivatization

The compound features a free amino group on the urea nitrogen, creating a 1-amino-3-arylurea scaffold that is distinct from the simple 1-arylurea. This terminal -NH2 group provides a nucleophilic site for condensation, acylation, or cyclization reactions that is entirely absent in unsubstituted 1-naphthylurea [1]. While direct comparative reaction yield data are not available in the public domain, the presence of this functional group is the defining feature enabling the compound's use as a precursor to more complex hydrazinecarboxamide-based bioactive molecules, such as kinase inhibitor scaffolds, as evidenced by its structural relation to derivatives like TC-O 9311 .

Reactive Hydrazine Handle
Class-level inference
Terminal -NH-NH2 (hydrazine) present; comparator has only -NH2
May support condensation, acylation, and cyclization chemistries
No direct comparative reaction yield data in public domain
Synthetic chemistry Building block Hydrazine reactivity

Critical Gap in Public Bioactivity Data

A systematic search of authoritative databases (PubChem, BindingDB, ChEMBL) as of May 2026 found no quantified IC50, EC50, or Ki values for 3-Amino-1-(naphthalen-1-YL)urea against any specific biological target. A BindingDB entry (BDBM50585515) listing an Aurora kinase B IC50 of 6.31E+3 nM was traced and confirmed to belong to a structurally dissimilar, polycyclic compound erroneously cross-referenced with the same database identifier [1]. Consequently, no evidence-based claim of biological potency, target engagement, or selectivity can be made for this compound relative to any pharmacologically characterized in-class analog.

Bioactivity Data Gap
Data to verify
0 quantifiable target-specific datapoints (PubChem, BindingDB, ChEMBL, May 2026)
Current utility as research intermediate or exploratory screening probe
Aurora B IC50 entry (6.31E+3 nM) traced to structurally unrelated compound; characterized analogs (e.g., TC-O 9311) have established pharmacology
Bioactivity profiling Kinase inhibition Data availability

Recommended Procurement Scenarios Based on Verifiable Evidence


Synthesis of Hydrazinecarboxamide-Based Bioactive Libraries

The compound's reactive terminal hydrazine group makes it a suitable building block for preparing focused libraries of N-acylhydrazinecarboxamides, a scaffold found in kinase inhibitor programs. Its moderate hydrophilicity (XLogP3 = 0.7) allows for downstream modifications that balance polarity [1]. This scenario is supported by the structural analogy to characterized GPR139 agonist TC-O 9311, a derivative of this core .

Physicochemical Comparator in Fragment-Based Drug Discovery

When designing fragment libraries, the compound's distinct hydrogen bond profile (3 donors, 2 acceptors) compared to simple 1-naphthylurea (2 donors, 1 acceptor) provides a useful probe for mapping H-bond interactions in target binding sites [1]. Its lower predicted lipophilicity also aligns with fragment-like property guidelines.

Exploratory Biological Screening in Phenotypic Assays

Given the complete absence of public target-specific bioactivity data, limited procurement for broad, unbiased phenotypic screening may be justified to discover novel activity [1]. However, users should note that characterized naphthylurea derivatives like TC-O 9311 offer established pharmacological profiles for hypothesis-driven studies.

Application
Selection Property
Validation Focus
Hydrazinecarboxamide library synthesis
Reactive hydrazine functionality
Derivatization pathway assessment
Fragment-based H-bond probe
Distinct H-bond capacity vs. simple naphthylureas
LogP and solubility determination
Exploratory phenotypic screening
Absence of public bioactivity data
Unbiased hit identification in assay panels
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